molecular formula C26H21BrN2O5 B11687642 (5E)-5-{4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

(5E)-5-{4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11687642
M. Wt: 521.4 g/mol
InChI Key: BFEAYMKVNLOGMJ-FYJGNVAPSA-N
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Description

(5E)-5-{4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound with a unique structure that includes a pyrimidine ring, a methoxybenzylidene group, and a bromobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multiple steps, starting with the preparation of the pyrimidine ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions. The bromobenzyl and methoxybenzylidene groups are introduced through nucleophilic substitution and condensation reactions, respectively.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as column chromatography and recrystallization is essential to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-{4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as sodium methoxide (NaOCH3) or bromine (Br2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, (5E)-5-{4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is studied for its potential as a biochemical probe. It can be used to investigate enzyme interactions and cellular pathways.

Medicine

In medicine, this compound is being explored for its potential therapeutic properties. It may have applications in the treatment of diseases such as cancer and neurological disorders due to its ability to interact with specific molecular targets.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (5E)-5-{4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and physiological effects. The exact molecular pathways involved are still under investigation, but it is believed that the compound can modulate signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
  • 2-Fluorodeschloroketamine

Uniqueness

Compared to similar compounds, (5E)-5-{4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione stands out due to its unique combination of functional groups and its potential for diverse applications. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C26H21BrN2O5

Molecular Weight

521.4 g/mol

IUPAC Name

(5E)-5-[[4-[(4-bromophenyl)methoxy]-3-methoxyphenyl]methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C26H21BrN2O5/c1-16-3-10-20(11-4-16)29-25(31)21(24(30)28-26(29)32)13-18-7-12-22(23(14-18)33-2)34-15-17-5-8-19(27)9-6-17/h3-14H,15H2,1-2H3,(H,28,30,32)/b21-13+

InChI Key

BFEAYMKVNLOGMJ-FYJGNVAPSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3)OCC4=CC=C(C=C4)Br)OC)/C(=O)NC2=O

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)OCC4=CC=C(C=C4)Br)OC)C(=O)NC2=O

Origin of Product

United States

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